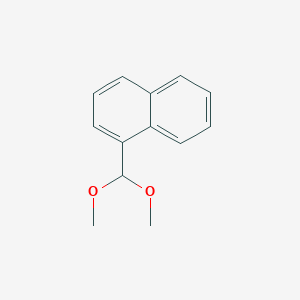

1-(Dimethoxymethyl)naphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Dimethoxymethyl)naphthalene is a chemical compound with the molecular formula C13H14O2 and a molecular weight of 202.25 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14O2/c1-14-13(15-2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Synthesis

- The dimerization of arylethynes to produce 1-aryl-substituted naphthalenes, including 1-(Dimethoxymethyl)naphthalene, has been catalyzed by rhodium and ruthenium porphyrins. This reaction, occurring at temperatures above 130 °C, yields a mixture of triarylbenzenes and 1-aryl-substituted naphthalenes. The reaction's yield varies based on temperature and phenyl substituents, highlighting the compound's significance in organic synthesis and catalysis (Elakkari et al., 2005).

Optical and Fluorescence Applications

- Naphthalene derivatives, like this compound, are explored for their fluorescence properties. For instance, a study on a naphthalene-based fluorescent probe demonstrated its effectiveness in high-resolution fluorescence imaging of zinc ions, showcasing the compound's potential in bioimaging and chemical sensing (Lee et al., 2015).

Nonlinear Optical Properties

- Research into the nonlinear optical properties of naphthalene derivatives, such as this compound, has been conducted. These studies, which include spectroscopic and theoretical investigations, reveal insights into the molecule's charge transfer interactions and their implications for nonlinear optics, potentially useful in photonic and optoelectronic applications (Sreenath et al., 2018).

Energy Storage and Electrochemical Applications

- Naphthalene derivatives are also being explored for their electrochemical properties, particularly in the context of redox-active species for aqueous organic redox flow batteries. Studies demonstrate the molecule's solubility and electron delivery capabilities, indicating its potential in energy storage technologies (Wiberg et al., 2019).

Environmental and Green Chemistry

- The compound's utility in environmental restoration and green chemistry has been studied, particularly in the context of toluene ortho-monooxygenase's activity for chlorinated ethenes and naphthalene oxidation. This research contributes to our understanding of bioremediation and sustainable chemical processes (Canada et al., 2002).

Safety and Hazards

Safety data indicates that exposure to 1-(Dimethoxymethyl)naphthalene should be avoided. It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid sources of ignition when handling this chemical . In case of exposure, specific first aid measures such as moving the victim to fresh air, rinsing with pure water, and seeking immediate medical attention are advised .

Eigenschaften

IUPAC Name |

1-(dimethoxymethyl)naphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-14-13(15-2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNYCDMZGNSTTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC2=CC=CC=C21)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

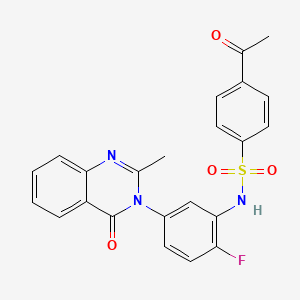

![N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2947740.png)

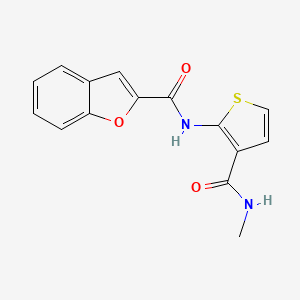

![Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2947742.png)

![4-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2947744.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2947745.png)

![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2947747.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2947748.png)

![Methyl 4-[(Z)-2-cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]benzoate](/img/structure/B2947752.png)

![Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2947754.png)